4-[bis(2-hydroxyethyl)amino]-N-(3-chlorophenyl)-3-nitrobenzamide
Overview
Description
4-[bis(2-hydroxyethyl)amino]-N-(3-chlorophenyl)-3-nitrobenzamide, also known as BNIP3, is a chemical compound that plays a crucial role in various biological processes. It is a member of the Bcl-2 family of proteins, which are known to regulate apoptosis or programmed cell death. BNIP3 is involved in the process of mitophagy, which is the selective degradation of dysfunctional mitochondria.
Mechanism of Action
4-[bis(2-hydroxyethyl)amino]-N-(3-chlorophenyl)-3-nitrobenzamide interacts with the mitochondrial membrane and induces the formation of pores, leading to the release of cytochrome c and other pro-apoptotic proteins. This process triggers the activation of caspases, which are responsible for the initiation of apoptosis. This compound also interacts with other proteins involved in mitophagy, such as LC3 and PINK1, to promote the degradation of damaged mitochondria.
Biochemical and Physiological Effects:
The overexpression of this compound has been associated with various diseases, including cancer, neurodegenerative disorders, and cardiovascular diseases. This compound has been shown to induce apoptosis in cancer cells, making it a potential target for cancer therapy. In neurodegenerative disorders, this compound has been shown to play a role in the clearance of damaged mitochondria, which can help prevent the accumulation of toxic proteins. In cardiovascular diseases, this compound has been shown to induce cell death in cardiomyocytes, leading to heart failure.
Advantages and Limitations for Lab Experiments
One advantage of using 4-[bis(2-hydroxyethyl)amino]-N-(3-chlorophenyl)-3-nitrobenzamide in lab experiments is its role in mitophagy, which is a critical process in maintaining cellular homeostasis. This compound can be used to study the mechanisms involved in mitophagy and the interactions between different proteins involved in the process. However, one limitation of using this compound is its potential toxicity, which can affect the viability of cells in experiments.
Future Directions
The future directions for 4-[bis(2-hydroxyethyl)amino]-N-(3-chlorophenyl)-3-nitrobenzamide research include identifying its role in other biological processes, such as autophagy and inflammation. Further studies can also investigate the potential of this compound as a therapeutic target for various diseases, including cancer, neurodegenerative disorders, and cardiovascular diseases. The development of specific inhibitors or activators of this compound can also be explored to modulate its activity in cells.
Conclusion:
In conclusion, this compound is a crucial protein involved in mitophagy and plays a significant role in maintaining cellular homeostasis. Its role in inducing apoptosis in cancer cells and promoting the clearance of damaged mitochondria in neurodegenerative disorders and cardiovascular diseases makes it a potential target for therapeutic interventions. Further research is needed to identify its role in other biological processes and develop specific inhibitors or activators to modulate its activity in cells.
Scientific Research Applications
4-[bis(2-hydroxyethyl)amino]-N-(3-chlorophenyl)-3-nitrobenzamide has been extensively studied for its role in mitophagy, which is a critical process in maintaining cellular homeostasis. Mitophagy is essential for the removal of damaged or dysfunctional mitochondria, which can lead to various diseases if not eliminated. This compound has been shown to play a crucial role in the initiation of mitophagy by interacting with other proteins in the cell.
properties
IUPAC Name |
4-[bis(2-hydroxyethyl)amino]-N-(3-chlorophenyl)-3-nitrobenzamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18ClN3O5/c18-13-2-1-3-14(11-13)19-17(24)12-4-5-15(16(10-12)21(25)26)20(6-8-22)7-9-23/h1-5,10-11,22-23H,6-9H2,(H,19,24) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KVLADNOVRGKJLW-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)NC(=O)C2=CC(=C(C=C2)N(CCO)CCO)[N+](=O)[O-] | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18ClN3O5 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.8 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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